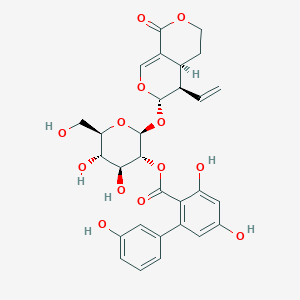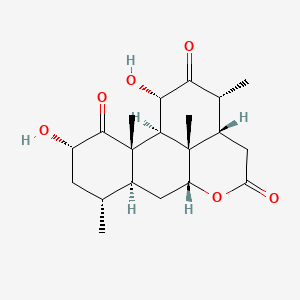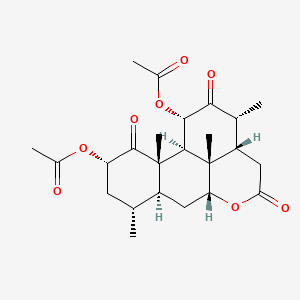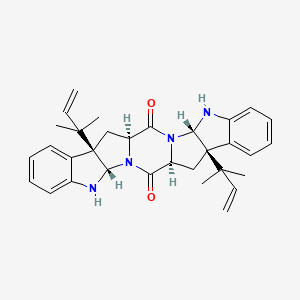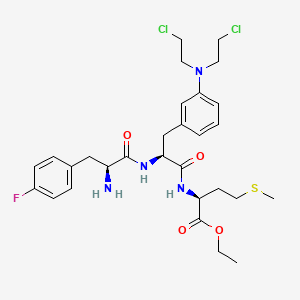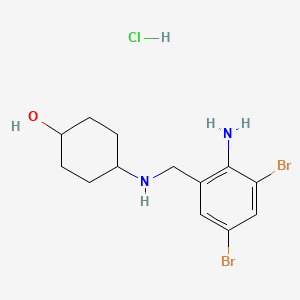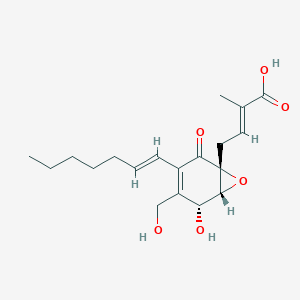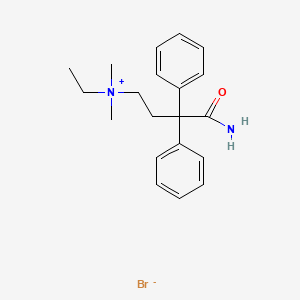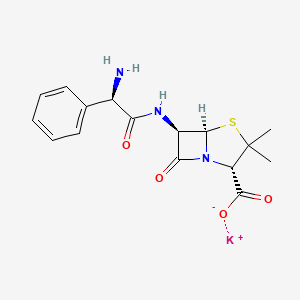
Ampicillin potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin potassium is the potassium salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.
Wissenschaftliche Forschungsanwendungen
1. Spectrophotometric Determination Methods
Two kinetic methods have been developed for determining ampicillin using spectrophotometry. These methods involve reactions with alkaline potassium permanganate and 1-chloro-2,4-dinitrobenzene, providing sensitive and accurate measurements of ampicillin in pharmaceutical preparations (Khan et al., 2015).
2. Impact on Intestinal Microflora and Liver
Research has shown that ampicillin significantly affects rat intestinal microflora and liver, especially when combined with high carbohydrate and protein diets. This study highlights the importance of considering dietary factors when evaluating the effects of antibiotics like ampicillin (Bhat & Al-daihan, 2016).
3. Antibacterial Activity
Ampicillin, in combination with sulbactam, has been found to be effective against various bacterial infections due to its broad-spectrum antibacterial activity (Rafailidis, Ioannidou & Falagas, 2012).
4. Degradation and Environmental Impact
Studies on the degradation of ampicillin have revealed insights into its environmental impact, especially in wastewater. Various electrochemical advanced oxidation processes (EAOPs) have been evaluated for their effectiveness in degrading ampicillin and reducing its antimicrobial activity in treated water (Vidal et al., 2019).
5. Quantitative Detection Methods
Developments in quantitative detection methods for ampicillin have been explored, including kinetiс spectrophotometry, voltammetry, and redox titration. These methods offer more accurate and efficient ways to measure ampicillin concentration in various forms (Karpova & Blazheyevskiy, 2021).
6. Molecular Properties and Interactions
Research on the molecular properties of ampicillin has been conducted using Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) approach. This work provides a deeper understanding of its chemical reactivity and intra and intermolecular bonding (Shukla, Khan, Tandon & Sinha, 2017).
7. Drug Degradation and Stability
Studies on the forced degradation of ampicillin have helped in understanding its stability under various conditions. This research is crucial for ensuring the efficacy and safety of ampicillin in its different medicinal forms (Naveed, Mateen & Nazeer, 2014).
Eigenschaften
CAS-Nummer |
23277-71-6 |
|---|---|
Produktname |
Ampicillin potassium |
Molekularformel |
C16H18KN3O4S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI-Schlüssel |
JWUWRSHQQLUTRD-YWUHCJSESA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
23277-71-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampicillin potassium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



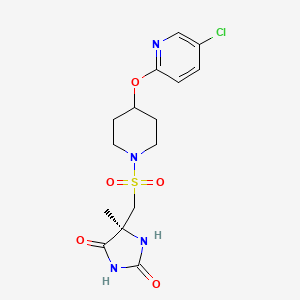
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)


![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)
